1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene
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Overview
Description
1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene typically involves multi-step organic synthesis. One common method includes the reaction of benzenesulfonyl chloride with a suitable alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products:
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of specific enzymes or the modification of biological pathways .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar reactions.
Methoxybenzenes: Compounds with methoxy groups on the benzene ring, used in organic synthesis.
Uniqueness: 1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene is unique due to its combination of a benzenesulfonyl group and multiple methoxy groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
73875-21-5 |
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Molecular Formula |
C22H28O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)-3-methylbut-2-enyl]-2,3,4,5-tetramethoxy-6-methylbenzene |
InChI |
InChI=1S/C22H28O6S/c1-15(14-29(23,24)17-10-8-7-9-11-17)12-13-18-16(2)19(25-3)21(27-5)22(28-6)20(18)26-4/h7-12H,13-14H2,1-6H3 |
InChI Key |
TVWDMEPMXPWDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)OC)OC)OC)CC=C(C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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